molecular formula C9H9ClN2O B15224284 (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B15224284
M. Wt: 196.63 g/mol
InChI Key: JFHSDZUIJIDUOS-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-chloro-3-methylpyridine with formaldehyde and ammonia under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free and catalyst-free conditions to enhance efficiency and reduce environmental impact. These methods include the use of microwave irradiation and ultrasonic waves to accelerate the reaction rates and improve yields .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of the chlorine and methyl groups, which enhance its reactivity and potential for functionalization. These substituents also contribute to its distinct biological activity and applications in various fields .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

(5-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H9ClN2O/c1-6-7(5-13)12-8(10)3-2-4-9(12)11-6/h2-4,13H,5H2,1H3

InChI Key

JFHSDZUIJIDUOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Cl)CO

Origin of Product

United States

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